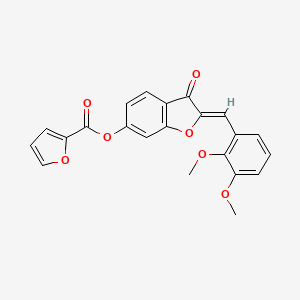

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Descripción

This compound is a benzofuran derivative featuring a (Z)-configured benzylidene moiety substituted with 2,3-dimethoxy groups at the aromatic ring. The core structure consists of a benzofuran scaffold with a ketone group at position 3 and a furan-2-carboxylate ester at position 4. Such derivatives are often studied for their structural diversity and applications in medicinal chemistry or materials science .

Propiedades

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-16-6-3-5-13(21(16)26-2)11-19-20(23)15-9-8-14(12-18(15)29-19)28-22(24)17-7-4-10-27-17/h3-12H,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKVTUVEKYCHCJ-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

Introduction of the Dimethoxybenzylidene Group: This step involves the condensation of 2,3-dimethoxybenzaldehyde with the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol.

Attachment of the Furan-2-Carboxylate Group: The final step is the esterification of the intermediate with furan-2-carboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are essential for mitigating oxidative stress associated with various diseases. Preliminary studies suggest that (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can scavenge free radicals effectively.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 10.5 | COX-2 Inhibition |

| Compound B | 15.0 | IL-1β Reduction |

| (Z)-2-(2,3-dimethoxybenzylidene)... | 12.0 | Antioxidant |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. Structure-activity relationship (SAR) analyses reveal that modifications to the furan and benzodioxole rings enhance anti-inflammatory activity.

Antimicrobial Activity

Preliminary results indicate moderate antimicrobial activity against Gram-positive bacteria and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Candida albicans | 64 μg/mL |

Anticancer Potential

Studies have suggested potential anticancer properties through apoptosis induction in various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using MTT assays.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis Induction |

| MCF7 | 30 | Cell Cycle Arrest |

Anti-inflammatory Effects

A study involving animal models demonstrated that administration of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate led to a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac.

Antimicrobial Efficacy

In a clinical setting, derivatives of this compound were tested against Staphylococcus aureus infections, showing a reduction in bacterial load in infected tissues. This highlights its potential as a therapeutic agent in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate depends on its specific biological target. For instance, if it acts as an anticancer agent, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The molecular targets could include kinases, transcription factors, or other proteins involved in signaling pathways.

Comparación Con Compuestos Similares

Key Structural Variations

The primary structural analogs of this compound differ in the substitution pattern of the benzylidene aromatic ring. A closely related variant, (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (CAS 859137-93-2), replaces the 2,3-dimethoxy groups with 2,4-dimethoxy substituents . This positional isomerism significantly alters molecular properties.

Table 1: Structural and Attribute Comparison

Implications of Substituent Position

Electronic Effects :

- The 2,3-dimethoxy groups create a conjugated electron-donating system that may enhance resonance stabilization compared to the 2,4-isomer. The 2,4-substitution pattern introduces a para-methoxy group, which could alter charge distribution and dipole moments.

Steric Effects: The proximity of the 2,3-dimethoxy groups may induce steric hindrance, affecting the molecule’s planarity and interactions with biological targets or solvents.

Synthetic Accessibility :

- The synthesis of 2,3-dimethoxy derivatives may require regioselective protection/deprotection strategies, whereas 2,4-substituted analogs could be more straightforward to prepare due to commercial availability of 2,4-dimethoxybenzaldehyde precursors.

Research and Database Significance

The 2,4-dimethoxy analog (CAS 859137-93-2) is documented in multiple chemical databases (e.g., ZINC, AKOS), suggesting its utility in high-throughput screening or as a reference compound in structure-activity relationship (SAR) studies .

Actividad Biológica

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antifungal, antibacterial, and cytotoxic effects.

Chemical Structure

The molecular formula of the compound is , and it has a molecular weight of 354.4 g/mol. The structure features a benzofuran core, which is known for its diverse biological properties.

Antifungal Activity

Research has indicated that compounds related to benzofuran derivatives exhibit significant antifungal properties. For instance, a study evaluated various derivatives against several fungal strains including Gibberella zeae and Botrytis cinerea. The results showed that certain derivatives demonstrated over 80% inhibition rates at concentrations of 25 µg/mL, suggesting strong antifungal activity .

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 6k | Rhizoctonia solani | 100 |

| 6l | Phytophthora capsici | 89 |

| 6n | Sclerotinia sclerotiorum | 83 |

Antibacterial Activity

The antibacterial potential of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate has also been explored. A related study synthesized derivatives that were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some compounds exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | 16 |

| C | Bacillus subtilis | 64 |

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, although the exact mechanism remains to be elucidated. A study reported that certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

- Study on Antifungal Efficacy : In a comparative study, various benzofuran derivatives were assessed for their antifungal activity against multiple pathogens. The compound showed significant efficacy against Rhizoctonia solani, with complete inhibition at tested concentrations .

- Antibacterial Evaluation : Another study focused on the synthesis and evaluation of related compounds for their antibacterial properties. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial activity against Gram-positive bacteria significantly .

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects revealed that the compound could inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are necessary to explore its mechanisms of action in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.